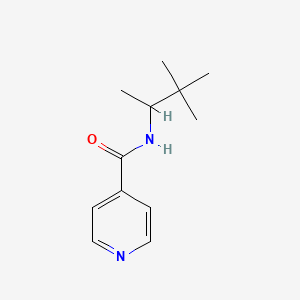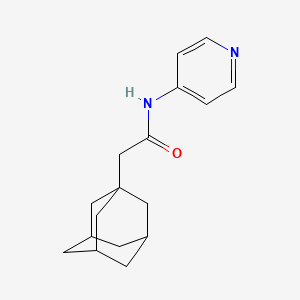
N-(1,2,2-trimethylpropyl)isonicotinamide
Descripción general
Descripción
N-(1,2,2-trimethylpropyl)isonicotinamide, also known as TPN-470, is a small molecule compound that has shown promising results in scientific research for its potential use in cancer treatment. This compound belongs to the class of isonicotinamide derivatives and has a unique chemical structure that allows it to interact with specific targets in cancer cells.
Mecanismo De Acción
N-(1,2,2-trimethylpropyl)isonicotinamide works by inhibiting the production of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels. By inhibiting VEGF production, N-(1,2,2-trimethylpropyl)isonicotinamide prevents the formation of new blood vessels in the tumor, thereby cutting off the tumor's blood supply and inhibiting its growth.
Biochemical and Physiological Effects
N-(1,2,2-trimethylpropyl)isonicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, N-(1,2,2-trimethylpropyl)isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,2,2-trimethylpropyl)isonicotinamide is its specificity for endothelial cells. This makes it a promising candidate for anti-angiogenic therapy, as it can target the blood vessels that supply the tumor without affecting normal blood vessels. However, N-(1,2,2-trimethylpropyl)isonicotinamide has some limitations in lab experiments. It is a complex molecule that requires specialized equipment and skilled chemists to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1,2,2-trimethylpropyl)isonicotinamide. One area of research is the development of more efficient synthesis methods for N-(1,2,2-trimethylpropyl)isonicotinamide. Another area of research is the investigation of N-(1,2,2-trimethylpropyl)isonicotinamide's mechanism of action, which could lead to the development of more effective anti-angiogenic therapies. Additionally, the use of N-(1,2,2-trimethylpropyl)isonicotinamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, is an area of active research. Overall, N-(1,2,2-trimethylpropyl)isonicotinamide shows great promise as a potential cancer treatment, and further research is needed to fully understand its potential and limitations.
Aplicaciones Científicas De Investigación
N-(1,2,2-trimethylpropyl)isonicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(1,2,2-trimethylpropyl)isonicotinamide works by targeting the endothelial cells that supply blood to the tumor, thereby cutting off the tumor's blood supply and inhibiting its growth. This mechanism of action makes N-(1,2,2-trimethylpropyl)isonicotinamide a promising candidate for anti-angiogenic therapy.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(12(2,3)4)14-11(15)10-5-7-13-8-6-10/h5-9H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZUAQHOQOQNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)
![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)
![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4185185.png)

![2-methyl-1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B4185206.png)

![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4185242.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)